molecular formula C26H32N8 B609947 CYP3cide CAS No. 1390637-82-7

CYP3cide

Katalognummer B609947
CAS-Nummer: 1390637-82-7
Molekulargewicht: 456.598
InChI-Schlüssel: WDWIMDKOXZZYHH-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CYP3cide, also known as PF-4981517, is a potent, selective, and time-dependent inhibitor of cytochrome P4503A4 (CYP3A4). It can be used to distinguish the contributions of CYP3A4 versus CYP3A5 in the metabolism of drugs . The IC50 values for Midazolam 1’-hydroxylase activity are 0.03 μM, 17 μM, and 71 μM for CYP3A4, CYP3A5, and CYP3A7, respectively .


Molecular Structure Analysis

The molecular formula of CYP3cide is C26H32N8 and its molecular weight is 456.59 . The structure is complex, with multiple nitrogen-containing rings .


Chemical Reactions Analysis

CYP3cide is a mechanism-based inhibitor of CYP3A4 . When investigating its inhibitory properties, an extreme metabolic inactivation efficiency (k inact /K I) of 3300 to 3800 ml • min -1 • μmol -1 was observed .


Physical And Chemical Properties Analysis

CYP3cide is a solid substance with an off-white to light yellow color . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

1. Drug Metabolism

CYP3cide is a potent, efficient, and specific time-dependent inactivator of human CYP3A4 . It has been used in studies to understand the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs . This is particularly important as CYP3A enzymes play critical roles in drug metabolism, accounting for clearance of more than 50% of the FDA approved drugs .

2. Reaction Phenotyping

CYP3cide has been used for reaction phenotyping of drug candidates in drug discovery settings . This involves understanding the metabolic pathways of a drug and the enzymes involved in its metabolism, which is crucial for predicting drug-drug interactions and individual variations in drug response .

3. Inhibitor Characterization

CYP3cide has been characterized as one of the most selective CYP3A5 inhibitors . This selectivity can be utilized to understand the contribution of CYP3A5 to drug metabolism and its clinical significance .

4. Understanding Genetic Polymorphism

CYP3cide can be used as a tool to understand the impact of CYP3A5 genetic polymorphism on a compound’s pharmacokinetics . This can help in predicting individual variations in drug response based on genetic variations .

5. Delineating Roles of CYP3A Enzymes

CYP3cide has been used as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs . This can help in understanding the differential roles of these two enzymes, which are the most relevant CYP3A enzymes for drug metabolism .

6. Development of New Inhibitors

The characterization of CYP3cide as a selective CYP3A5 inhibitor can guide the development of even more selective CYP3A5 inhibitors . This can enable accurate determination of CYP3A5 contribution to metabolism versus CYP3A4 .

Safety And Hazards

CYP3cide is intended for research and development use only and is not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

While several selective CYP3A4 inhibitors have been identified, the search for a selective CYP3A5 inhibitor has turned out to be rather challenging . Future endeavors to identify even more selective CYP3A5 inhibitors are warranted to enable accurate determination of CYP3A5 contribution to metabolism versus CYP3A4 .

Eigenschaften

IUPAC Name

1-methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]-4-[(3S)-3-piperidin-1-ylpyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N8/c1-18-7-9-19(10-8-18)24-21(15-29-31(24)2)23-22-25(32(3)30-23)27-17-28-26(22)34-14-11-20(16-34)33-12-5-4-6-13-33/h7-10,15,17,20H,4-6,11-14,16H2,1-3H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWIMDKOXZZYHH-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CCC(C5)N6CCCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CC[C@@H](C5)N6CCCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747404
Record name 1-Methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-(piperidin-1-yl)pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CYP3cide

CAS RN

1390637-82-7
Record name 1-Methyl-3-(1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl)-4-((3S)-3-piperidin-1-ylpyrrolidin-1-yl)-1H-pyrazolo(3,4-d)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1390637827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-(piperidin-1-yl)pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-04981517
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRD2TT3Y1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
183
Citations
RL Walsky, RS Obach, R Hyland, P Kang, S Zhou… - Drug Metabolism and …, 2012 - ASPET
… CYP3cide's mechanism of action. To aid the researcher, multiple commercially available sources of CYP3cide … evidence provided here, we believe that CYP3cide is a very useful tool for …
Number of citations: 78 dmd.aspetjournals.org
E Tseng, RL Walsky, RA Luzietti, JJ Harris… - Drug metabolism and …, 2014 - ASPET
… In this study, CYP3cide was used as a tool to define quantitatively the relative contributions … , were examined in HLMs with and without CYP3cide to determine the role of CYP3A5 to …
Number of citations: 93 dmd.aspetjournals.org
E Tseng, RL Walsky, RA Luzetti, JJ Harris… - Drug Metabolism and …, 2014 - ASPET
Metabolism by cytochrome P4503A (CYP3A) is the most prevalent clearance pathway for drugs. Designation of metabolism by CYP3A commonly refers to the potential contribution by …
Number of citations: 1 dmd.aspetjournals.org
HM Work, SE Kandel, JN Lampe - The FASEB Journal, 2022 - Wiley Online Library
… , but CYP3cide and clobetasol propionate exhibited IC 50 values for CYP3A4 and CYP3A5 two to three orders of magnitude lower than CYP3A7. CYP3cide … activity using CYP3cide at …
Number of citations: 3 faseb.onlinelibrary.wiley.com
RL Walsky, RS Obach, R Hyland, P Kang, S Zhou… - Drug Metabolism and …, 2012 - ASPET
… CYP3cide’s mechanism of action. To aid the researcher, multiple commercially available sources of CYP3cide … evidence provided here, we believe that CYP3cide is a very useful tool for …
Number of citations: 2 dmd.aspetjournals.org
XM Zhuang, TH Zhang, SJ Yue, J Wang, H Luo… - Biochemical …, 2016 - Elsevier
… By adding CYP3cide with ICO to the incubation, the V max values increased 2-fold over the CYP3cide control. Addition of ketoconazole with ICO alone or ICO plus CYP3cide resulted in …
Number of citations: 7 www.sciencedirect.com
Y Zhu, F Wang, Q Li, M Zhu, A Du, W Tang… - Drug Metabolism and …, 2014 - ASPET
… In addition, racemic amlodipine was incubated with expressed CYP3A4 and CYP3A5 with or without CYP3cide under the conditions described earlier. In the same experiment, …
Number of citations: 109 dmd.aspetjournals.org
F Kazmi, P Yerino, BW Ogilvie, E Usuki… - Drug Metab …, 2014 - researchgate.net
… by 96-100%; paroxetine inactivated CYP2D6 activity by 55-90% with moderate inhibition of CYP2B6; quinidine selectively inactivated CYP2D6 by 55-90%; and ketoconazole, CYP3cide…
Number of citations: 5 www.researchgate.net
J Matsumoto, H Nakamura, SN San, H Sato… - Personalized Medicine …, 2019 - Elsevier
… L-PPXE by tacrolimus, midazolam, and CYP3cide. Concentrations of 10 μM for tacrolimus, 10 μM for midazolam, and 1 μM for CYP3cide were selected as the median concentrations in …
Number of citations: 3 www.sciencedirect.com
JM Weber, BJ Ring, JM Hutzler - DRUG …, 2015 - TAYLOR & FRANCIS LTD 4 PARK …
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.